molecular formula C12H11NO3 B12556684 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione CAS No. 144525-90-6

4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione

Cat. No.: B12556684
CAS No.: 144525-90-6
M. Wt: 217.22 g/mol
InChI Key: QQJGFTRMRAYQOG-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrrolidine derivative. The reaction is often carried out in an ethanol solvent under reflux conditions for several hours. Thin layer chromatography (TLC) is used to monitor the reaction progress .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative states, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
  • 4-[(4-Chlorophenyl)methylidene]-1-methylpyrrolidine-2,3-dione

Uniqueness

4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione is unique due to its hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents, such as methoxy or chloro groups .

Properties

CAS No.

144525-90-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C12H11NO3/c1-13-7-9(11(15)12(13)16)6-8-2-4-10(14)5-3-8/h2-6,14H,7H2,1H3

InChI Key

QQJGFTRMRAYQOG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)O)C(=O)C1=O

Origin of Product

United States

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